tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate

Catalog No.
S12164142
CAS No.
M.F
C14H21N3O4
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyp...

Product Name

tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate

IUPAC Name

tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-7-5-6-8-10(9)20-4/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18)

InChI Key

NDUZICPYIMWQHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=NO)N

Tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group that enhances lipophilicity and a hydroxyimino moiety that may contribute to its biological activity. The molecular formula for this compound is C14H22N2O4C_{14}H_{22}N_{2}O_{4} with a molecular weight of approximately 282.34 g/mol. Its structure includes an amino group, a hydroxyimino group, and a methoxyphenyl group, making it an interesting candidate for various chemical and biological applications .

The reactivity of tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: The carbamate bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Reductive Reactions: The hydroxyimino group can participate in reduction reactions, potentially yielding amines or alcohols depending on the conditions employed.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

Tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate exhibits potential biological activities that warrant further investigation. Preliminary studies suggest it may have:

  • Antioxidant Properties: The presence of the hydroxyimino group could contribute to scavenging free radicals.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in combating infections.
  • Enzyme Inhibition: Interaction with specific enzymes may lead to therapeutic effects, particularly in metabolic disorders.

Further studies are needed to elucidate its mechanisms of action and therapeutic potential .

The synthesis of tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate typically involves several steps:

  • Formation of Hydroxyimino Group: Starting from an appropriate aldehyde or ketone, the hydroxyimino group can be introduced using hydroxylamine.
  • Carbamate Formation: The reaction of the hydroxyimino compound with tert-butyl chloroformate leads to the formation of the carbamate linkage.
  • Amine Introduction: An amine can be coupled with the intermediate to yield the final product.

These methods ensure that the compound is synthesized efficiently while maintaining its structural integrity .

Tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate has potential applications across various fields:

  • Pharmaceuticals: As a potential therapeutic agent due to its biological activity.
  • Agricultural Chemicals: Its properties could be exploited in developing new agrochemicals.
  • Chemical Intermediates: Useful in synthesizing other complex organic molecules.

The versatility of this compound makes it a valuable candidate for further research and development .

Interaction studies involving tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate would focus on its binding affinity to various biological targets such as enzymes or receptors. Preliminary studies could involve:

  • Molecular Docking Studies: To predict how well the compound binds to specific targets.
  • In vitro Binding Assays: To quantify binding affinities and evaluate competitive inhibition if applicable.
  • Cellular Uptake Studies: To assess how effectively the compound penetrates cellular membranes.

These studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
Tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamateC15H23NO4C_{15}H_{23}NO_{4}Contains an additional methoxy group; altered lipophilicity
Tert-butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamateC14H21NO5C_{14}H_{21}NO_{5}Additional hydroxyl group; increased polarity
Carbamic acid, [2-(4-phenoxyphenyl)ethyl]-, 1,1-dimethylethyl esterC21H25NO4C_{21}H_{25}NO_{4}Larger aromatic system; potential for enhanced stability

Tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate is unique due to its specific arrangement of functional groups that may confer distinct biological activities compared to these similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

295.15320616 g/mol

Monoisotopic Mass

295.15320616 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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